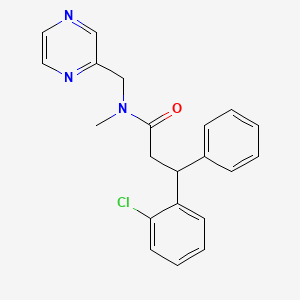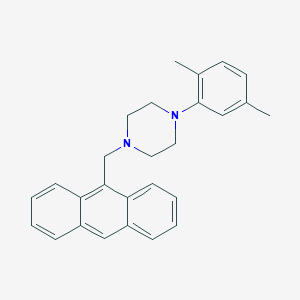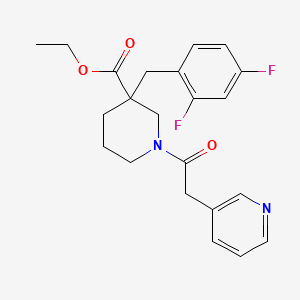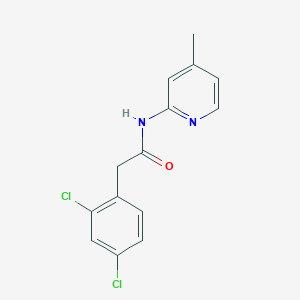![molecular formula C12H13BrN2O3S2 B6120253 5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B6120253.png)
5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of isoxazole derivatives, which have been shown to possess various biological activities.
作用機序
The mechanism of action of 5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of certain enzymes or proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have demonstrated that the compound can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole in lab experiments is its potential medicinal properties. The compound has been shown to exhibit various biological activities, making it a promising candidate for drug development. However, one limitation of using the compound in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole. One direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its mechanism of action, which may provide insights into its biological activities. Additionally, the compound may be further modified to improve its potency and reduce its toxicity, making it a more promising candidate for drug development.
合成法
The synthesis of 5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with 2-pyrrolidinone, followed by the addition of 3-methylisoxazole. The reaction is carried out in the presence of a base such as triethylamine or pyridine and a solvent such as dichloromethane or tetrahydrofuran. The final product is obtained through purification using column chromatography or recrystallization.
科学的研究の応用
5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-methylisoxazole has been extensively studied for its potential medicinal properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
5-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-2-yl]-3-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S2/c1-8-7-10(18-14-8)9-3-2-6-15(9)20(16,17)12-5-4-11(13)19-12/h4-5,7,9H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEGIIVSPAGYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2S(=O)(=O)C3=CC=C(S3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{1-[(5-Bromothiophen-2-YL)sulfonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-2-propyn-1-ylacetamide](/img/structure/B6120171.png)
![1-(4-fluorophenyl)-4-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6120174.png)

![2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6120178.png)
![2-[1-({1-[(5-ethyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6120181.png)
![2-(2-methyl-3-furoyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6120183.png)


![4-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-5-ethyl-3-methylisoxazole](/img/structure/B6120218.png)
![N-(2-methoxyethyl)-5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B6120221.png)
![4-{[1,3-dioxo-2-(4-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B6120225.png)
![1-benzyl-4-{3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6120231.png)

![N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B6120257.png)